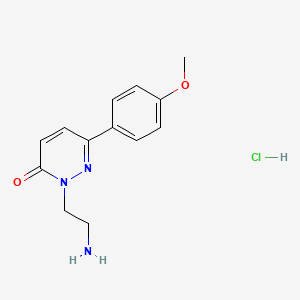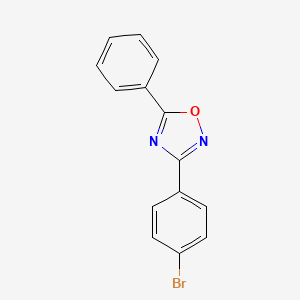
3-(4-hydroxy-3,5-diméthoxyphényl)prop-2-énoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a chemical compound that is related to various synthesized esters and derivatives with potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an ester functional group, a prop-2-enoate moiety, and a phenyl ring with hydroxy and methoxy substituents, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, diazotization, hydrolyzation, and nucleophilic substitution . For instance, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene through such a process . Similarly, microbial synthesis has been employed to produce (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate from ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, UV, 1H and 13C NMR, and X-ray diffraction (XRD) . For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized and found to exist as the enamine tautomer in the solid state . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate revealed a nearly coplanar arrangement of carbon and oxygen atoms .
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring and the nature of the ester group. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate involved the development of stereospecific oxidizing reagents and conditions . The reactivity of the ester group is also a key factor in the synthesis of fluoroquinolone antibiotics, as demonstrated by the study of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of hydroxy and methoxy groups can affect the solubility, boiling point, and melting point. The polymorphism of compounds like ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate indicates that slight changes in molecular conformation can lead to different physical properties . Additionally, the solvate structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate suggests that solvent interactions can also influence the physical state of these compounds .
Applications De Recherche Scientifique
Synthèse de l'Entacapone
Le 3-(4-hydroxy-3,5-diméthoxyphényl)prop-2-énoate d'éthyle est un intermédiaire clé dans la synthèse de l'Entacapone, un médicament utilisé pour traiter la maladie de Parkinson . L'Entacapone est un inhibiteur de la catéchol-O-méthyltransférase (COMT) qui augmente la biodisponibilité de la L-DOPA, un médicament couramment utilisé dans le traitement de la maladie de Parkinson .
Étude de la Démethylation
Le composé a été utilisé dans des études portant sur la démethylation de certains composés . Ces recherches pourraient potentiellement conduire au développement de nouvelles méthodes de synthèse et à la découverte de nouvelles réactions chimiques .
Matrice en Spectrométrie de Masse MALDI
L'acide 4-hydroxy-3,5-diméthoxycinnamique, un composé apparenté, est couramment utilisé comme matrice en spectrométrie de masse MALDI . Étant donné la similitude structurale, le this compound pourrait potentiellement être utilisé de manière similaire.
Synthèse des 4-Hydroxy-2-quinolones
Le this compound pourrait potentiellement être utilisé dans la synthèse de 4-Hydroxy-2-quinolones . Ces composés possèdent un large éventail d'activités biologiques et pharmaceutiques, ce qui les rend précieux dans la recherche et le développement de médicaments .
Études d'Impact Environnemental
Bien que non directement liés au this compound, des composés apparentés ont été étudiés pour leur impact environnemental . Cela pourrait potentiellement être un domaine d'étude pour le this compound également.
Activité in vitro Contre la Tuberculose et la Dengue
Des études préliminaires révèlent une activité in vitro pour certains composés contre la tuberculose (TB) et la dengue . Étant donné la similitude structurale, le this compound pourrait potentiellement présenter une activité similaire.
Mécanisme D'action
Target of Action
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a novel cinnamic acid derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound has a strong electron-accepting ability . This property could influence its interaction with potential targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate are currently unknown. Derivatives of trans-cinnamic acid, to which this compound belongs, have been shown to possess a wide range of pharmacological properties, including antimalarial, antimicrobial, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its electron-accepting ability , it may influence various cellular processes by interacting with potential targets.
Action Environment
The action, efficacy, and stability of Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate could be influenced by various environmental factors. For instance, the presence of water molecules has been shown to decrease the HOMO-LUMO energy gap of the compound, suggesting that it becomes a stronger electron acceptor in the presence of water . This could potentially influence its interaction with targets and its overall activity.
Propriétés
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNLOWHFHPWEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69113-98-0 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




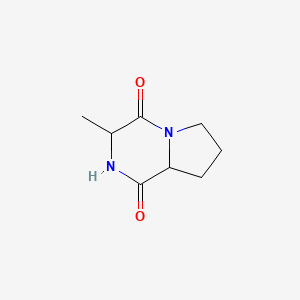
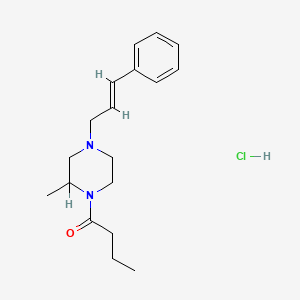
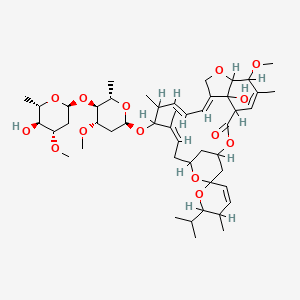
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)

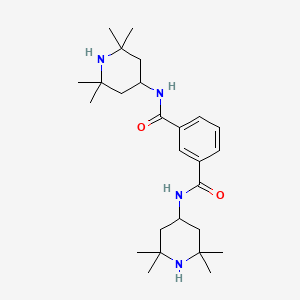
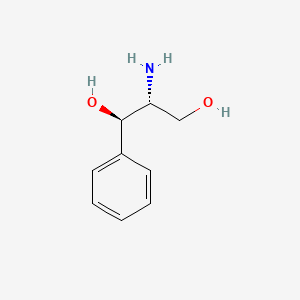
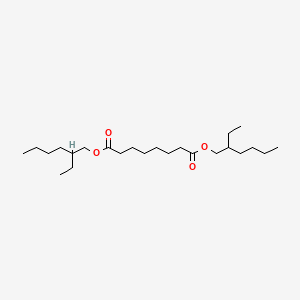

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)

